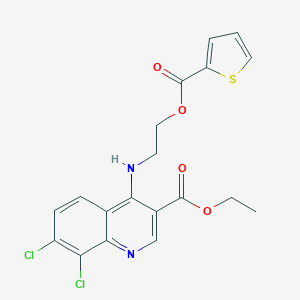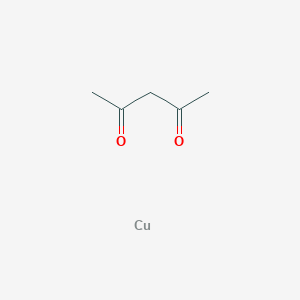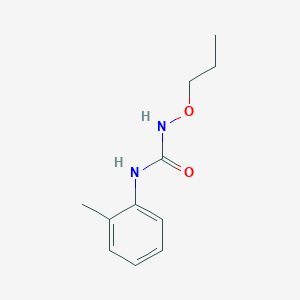
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate, also known as DCTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCTQ belongs to the class of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is not fully understood. However, several studies have suggested that Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate exerts its biological effects by inhibiting various enzymes and signaling pathways involved in disease progression. For example, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death, which is thought to contribute to the antitumor effects of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate.
Biochemical and Physiological Effects:
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to possess several biochemical and physiological effects. For example, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to induce apoptosis, or programmed cell death, in cancer cells. This is thought to contribute to the antitumor effects of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate. Additionally, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. This is thought to be due to the ability of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate to disrupt bacterial cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is its potential as a therapeutic agent for various diseases. However, there are also several limitations to using Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in lab experiments. For example, Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is a synthetic compound that requires specialized equipment and expertise to synthesize. Additionally, the exact mechanism of action of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate is not fully understood, which makes it difficult to design experiments to fully elucidate its biological effects.
Orientations Futures
There are several future directions for research on Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate. One potential direction is to investigate the potential therapeutic applications of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in other diseases, such as viral infections and autoimmune disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate and to identify potential targets for drug development. Finally, there is a need for more studies to investigate the safety and toxicity of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in animal models and human clinical trials.
Méthodes De Synthèse
The synthesis of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate involves the reaction of 7,8-dichloroquinoline-3-carboxylic acid with 2-aminoethanol in the presence of thionyl chloride to form 7,8-dichloro-4-(2-hydroxyethylamino)quinoline-3-carboxylic acid. This intermediate is then reacted with thiophene-2-carbonyl chloride and triethylamine to yield ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate.
Applications De Recherche Scientifique
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate has been shown to possess a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects. Several studies have investigated the potential therapeutic applications of Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate in various diseases, such as cancer, bacterial infections, and inflammation.
Propriétés
Nom du produit |
Ethyl 7,8-dichloro-4-((2-((thiophene-2-carbonyl)oxy)ethyl)amino)quinoline-3-carboxylate |
|---|---|
Formule moléculaire |
C19H16Cl2N2O4S |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
ethyl 7,8-dichloro-4-[2-(thiophene-2-carbonyloxy)ethylamino]quinoline-3-carboxylate |
InChI |
InChI=1S/C19H16Cl2N2O4S/c1-2-26-18(24)12-10-23-17-11(5-6-13(20)15(17)21)16(12)22-7-8-27-19(25)14-4-3-9-28-14/h3-6,9-10H,2,7-8H2,1H3,(H,22,23) |
Clé InChI |
FMDQZRZTHSGIGF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CS3)C=CC(=C2Cl)Cl |
SMILES canonique |
CCOC(=O)C1=CN=C2C(=C1NCCOC(=O)C3=CC=CS3)C=CC(=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B241397.png)
![2,6-dibromo-4-[[(2E)-2-(3-ethyl-4-methyl-1,3-thiazol-2-ylidene)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B241399.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![4-[(2-Oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]butanoic acid](/img/structure/B241406.png)



![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![4-{[(3,4-Dimethoxyphenyl)carbonyl]amino}butanoic acid](/img/structure/B241422.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)